Citalopram hydrobromide
Overview
Description
Citalopram Hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. It is a racemic bicyclic phthalate derivative and is known for its high selectivity towards serotonin reuptake inhibition, with minimal effects on dopamine and norepinephrine transportation . This compound is commonly prescribed under the brand name Celexa and was approved by the FDA in 1998 for treating major depressive disorder in adults .
Biochemical Analysis
Biochemical Properties
Citalopram hydrobromide enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, this compound is the most selective toward serotonin reuptake inhibition . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Cellular Effects
This compound’s primary cellular effect is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This increased serotonergic activity can influence various cellular processes, including cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound is linked to the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This inhibition increases the amount of serotonin in the synaptic cleft available for binding to postsynaptic receptors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, while a single injection of this compound can induce anxiogenic effects, three administrations of this compound can elicit anxiolytic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, one study found that while a single administration of 30 mg/kg this compound precipitated anxiety in these models, repeated administrations showed anxiolytic effects .
Metabolic Pathways
This compound is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the presynaptic neuron where it inhibits the reuptake of serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citalopram Hydrobromide is synthesized through the C-alkylation of 1-(4’-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (5-cyanophthalane) with 3-dimethylaminopropyl-chloride in the presence of a base, followed by acid work-up . The process involves several steps, including the formation of intermediates and purification stages to ensure the final product’s purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Citalopram Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions can occur, particularly involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions include various degradation products and intermediates, which are typically analyzed using spectrophotometric and chromatographic methods .
Scientific Research Applications
Citalopram Hydrobromide has a wide range of scientific research applications:
Mechanism of Action
Citalopram Hydrobromide exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic transmission . The compound has minimal effects on norepinephrine and dopamine reuptake, making it highly selective for serotonin . The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .
Comparison with Similar Compounds
Escitalopram: The S-enantiomer of Citalopram, known for its higher efficacy and fewer side effects.
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: An SSRI with a longer half-life and different pharmacokinetic properties.
Uniqueness of Citalopram Hydrobromide: this compound is unique due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems. It is also known for its racemic mixture, which includes both S- and R-enantiomers, contributing to its overall pharmacological profile .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872344 | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-32-7 | |
Record name | Citalopram hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | citalopram hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITALOPRAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.